molecular formula C9H19ClN2O3 B592782 D-Glutamine tert-Butyl Ester Hydrochloride CAS No. 422324-35-4

D-Glutamine tert-Butyl Ester Hydrochloride

Cat. No.: B592782
CAS No.: 422324-35-4
M. Wt: 238.712
InChI Key: ZEPNUNKDKQACNC-FYZOBXCZSA-N
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Description

D-Glutamine tert-Butyl Ester Hydrochloride: is an organic compound with the molecular formula C9H18N2O3·HCl. It is a derivative of D-glutamine, where the carboxyl group is esterified with tert-butyl alcohol, and it is present as a hydrochloride salt. This compound is widely used in various fields, including pharmaceuticals, biochemistry, and organic synthesis, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine tert-Butyl Ester Hydrochloride typically involves the esterification of D-glutamine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, usually at room temperature, and yields the esterified product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: D-Glutamine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: D-Glutamine and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of D-Glutamine tert-Butyl Ester Hydrochloride involves its conversion to D-glutamine in biological systems. The ester group is hydrolyzed, releasing D-glutamine, which can then participate in various metabolic pathways. D-glutamine is known to play a role in protein synthesis, neurotransmission, and other cellular processes .

Comparison with Similar Compounds

  • L-Glutamine tert-Butyl Ester Hydrochloride
  • L-Glutamic Acid di-tert-Butyl Ester Hydrochloride
  • D-Glutamic Acid 1-tert-Butyl Ester

Comparison: D-Glutamine tert-Butyl Ester Hydrochloride is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides and other D-amino acid-containing compounds. This distinguishes it from its L-form counterparts, which are more commonly used in biological systems .

Properties

IUPAC Name

tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNUNKDKQACNC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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